molecular formula C19H17FN4O3S B2788610 N-(2-fluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide CAS No. 897622-10-5

N-(2-fluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2788610
CAS No.: 897622-10-5
M. Wt: 400.43
InChI Key: XFCWMUDQVTVZEB-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. The presence of functional groups like the fluorophenyl, methoxyphenyl, and thiazole ring contributes to its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of N-(2-fluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the urea group: The thiazole derivative is then reacted with an isocyanate to form the urea linkage.

    Attachment of the fluorophenyl group: This step involves the nucleophilic substitution reaction of the urea-thiazole intermediate with a fluorophenyl halide.

    Methoxyphenyl group addition: Finally, the methoxyphenyl group is introduced through a coupling reaction, such as Suzuki or Heck coupling.

Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

N-(2-fluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the urea group to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

    Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed to yield the corresponding amine and carboxylic acid derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pH conditions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

N-(2-fluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities.

    Pharmaceuticals: It can be used as a lead compound in drug discovery and development, serving as a scaffold for designing new drugs with improved efficacy and safety profiles.

    Material Science: The unique chemical structure of this compound makes it suitable for use in the development of advanced materials, such as organic semiconductors or polymers.

    Biological Studies: Researchers use this compound to study its effects on various biological pathways and to understand its mechanism of action at the molecular level.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. Alternatively, it may interact with cell surface receptors, triggering a cascade of intracellular signaling events. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

N-(2-fluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide can be compared with other thiazole derivatives and urea-containing compounds. Similar compounds include:

    N-(2-chlorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its chemical reactivity and biological activity.

    N-(2-fluorophenyl)-2-(2-(3-(2-hydroxyphenyl)ureido)thiazol-4-yl)acetamide: The presence of a hydroxy group instead of a methoxy group can influence the compound’s solubility and interaction with biological targets.

    N-(2-fluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)propionamide: This compound has a propionamide group instead of an acetamide group, which may alter its pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3S/c1-27-16-9-5-4-8-15(16)23-18(26)24-19-21-12(11-28-19)10-17(25)22-14-7-3-2-6-13(14)20/h2-9,11H,10H2,1H3,(H,22,25)(H2,21,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCWMUDQVTVZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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